2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a biphenyl group, a pyridine moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Biphenyl Ether: The biphenyl ether can be synthesized by reacting 4-bromobiphenyl with a suitable phenol derivative under basic conditions.
Pyrrolidine Derivative Formation: The pyrrolidine ring can be introduced by reacting a suitable pyrrolidine derivative with a halogenated pyridine under nucleophilic substitution conditions.
Coupling Reaction: The final step involves coupling the biphenyl ether with the pyrrolidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a drug candidate due to its structural features that are common in bioactive molecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, it could be used in the development of new materials, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone would depend on its specific application. For instance, if it is used as a drug, its mechanism might involve binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-([1,1’-Biphenyl]-4-yloxy)-1-(pyrrolidin-1-yl)ethanone
- 2-(4-Biphenylyloxy)-1-(3-pyridyl)pyrrolidine
Uniqueness
The uniqueness of 2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone lies in its combination of biphenyl, pyridine, and pyrrolidine moieties, which can impart unique chemical and biological properties.
Properties
IUPAC Name |
2-(4-phenylphenoxy)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c26-23(25-15-12-22(16-25)28-21-10-13-24-14-11-21)17-27-20-8-6-19(7-9-20)18-4-2-1-3-5-18/h1-11,13-14,22H,12,15-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKKQFQHNUCNIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.